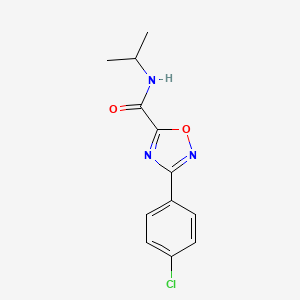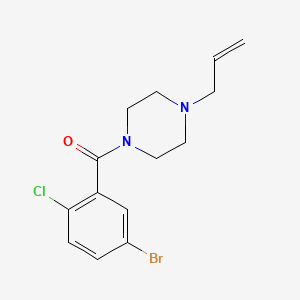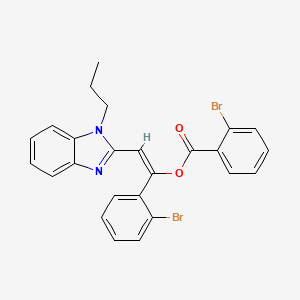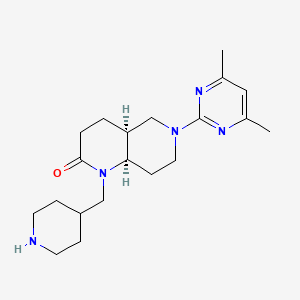![molecular formula C15H21NO2 B5397594 N-[1-(3-methoxyphenyl)ethyl]cyclopentanecarboxamide](/img/structure/B5397594.png)
N-[1-(3-methoxyphenyl)ethyl]cyclopentanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(3-methoxyphenyl)ethyl]cyclopentanecarboxamide, also known as O-2050, is a synthetic opioid analgesic drug that belongs to the cyclohexane-based family of synthetic opioids. It was first synthesized in the year 1970 by a team of researchers at the University of Oxford. The drug has been widely studied for its potential use in pain management and has shown promising results in scientific research studies.
Mécanisme D'action
N-[1-(3-methoxyphenyl)ethyl]cyclopentanecarboxamide acts as an agonist at the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. The drug also has activity at the delta-opioid receptor and kappa-opioid receptor, which may contribute to its analgesic effects.
Biochemical and physiological effects:
N-[1-(3-methoxyphenyl)ethyl]cyclopentanecarboxamide has been shown to produce analgesia, sedation, and respiratory depression in animal models. The drug has also been shown to have antitussive effects, which may be useful in the treatment of cough.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-[1-(3-methoxyphenyl)ethyl]cyclopentanecarboxamide in lab experiments is its potency and selectivity for the mu-opioid receptor. The drug has been shown to have a lower potential for abuse compared to other opioids, which may make it a safer option for researchers. However, one limitation of using the drug in lab experiments is its potential for respiratory depression, which may require careful monitoring of animal subjects.
Orientations Futures
There are several future directions for the study of N-[1-(3-methoxyphenyl)ethyl]cyclopentanecarboxamide. One area of research is the development of novel analogs of the drug with improved selectivity and potency. Another area of research is the investigation of the drug's potential use in the treatment of other conditions, such as anxiety and depression. Additionally, further studies are needed to fully understand the drug's mechanism of action and its potential for abuse.
In conclusion, N-[1-(3-methoxyphenyl)ethyl]cyclopentanecarboxamide is a synthetic opioid analgesic drug that has shown promising results in scientific research studies. The drug has been extensively studied for its potential use in pain management and has also been investigated for its potential use in the treatment of opioid addiction. While the drug has several advantages for lab experiments, such as its potency and selectivity, careful monitoring is required due to its potential for respiratory depression. There are several future directions for the study of the drug, including the development of novel analogs and investigation of its potential use in the treatment of other conditions.
Méthodes De Synthèse
The synthesis of N-[1-(3-methoxyphenyl)ethyl]cyclopentanecarboxamide involves the reaction of cyclopentanone with ethyl magnesium bromide, followed by the reaction of the resulting product with 3-methoxyphenylacetic acid. The final product is obtained by the reaction of the resulting intermediate with ammonia gas.
Applications De Recherche Scientifique
N-[1-(3-methoxyphenyl)ethyl]cyclopentanecarboxamide has been extensively studied for its potential use in pain management. It has been shown to be effective in reducing pain in animal models of neuropathic pain, inflammatory pain, and cancer pain. The drug has also been studied for its potential use in the treatment of opioid addiction, as it has been shown to have a lower potential for abuse compared to other opioids.
Propriétés
IUPAC Name |
N-[1-(3-methoxyphenyl)ethyl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-11(13-8-5-9-14(10-13)18-2)16-15(17)12-6-3-4-7-12/h5,8-12H,3-4,6-7H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQOATNUCXVMNEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)OC)NC(=O)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>37.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47199639 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[5-(4-methyl-2-nitrophenyl)-2-furyl]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5397535.png)

![2-({[4-(3,4-dichlorophenyl)-1-piperazinyl]acetyl}amino)benzamide](/img/structure/B5397545.png)
![N-[2-(5-ethyl-1,2,4-oxadiazol-3-yl)ethyl]-5-(1H-indol-1-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5397554.png)
![N-(2-hydroxyethyl)-N-methyl-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide](/img/structure/B5397565.png)


![5-{3-chloro-5-methoxy-4-[3-(4-methoxyphenoxy)propoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5397584.png)
![1-(3,4-dichlorophenyl)-3-[(2-iodophenyl)amino]-2-propen-1-one](/img/structure/B5397586.png)

![2-({5-[(2-phenoxyethyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetamide](/img/structure/B5397602.png)

![5-({3-[(dimethylamino)methyl]-3-hydroxy-1-pyrrolidinyl}carbonyl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5397617.png)